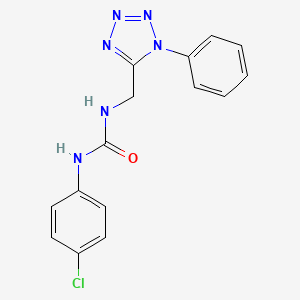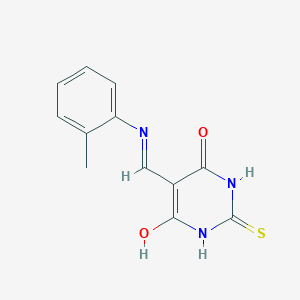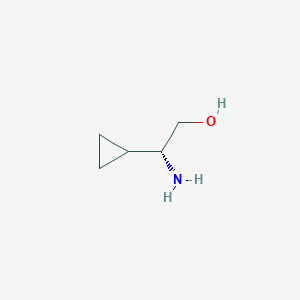
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide, also known as DPC 333, is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. DPC 333 is a pyridine derivative with a chlorophenyl substituent and two trifluoromethyl groups.
科学的研究の応用
Synthesis and Characterization of Polyamides
Research on new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines has led to the synthesis of polymers incorporating pyridyl moieties in their main chain. These polymers exhibit high yield, inherent viscosities ranging from 0.32 to 0.72 dL/g, and are characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis. Their solubility in polar solvents and thermal properties highlights the potential of pyridine-derived carboxamides in creating materials with desirable physical and chemical characteristics (Faghihi & Mozaffari, 2008).
Development of Aromatic Polyamides and Poly(amide-imide)s
Further exploration into the synthesis of polyamides and poly(amide–imide)s derived from bis(aminophenoxy) benzonitriles reveals the preparation of polymers using aromatic dicarboxylic acids and bis(carboxyphthalimide)s. These polymers demonstrate good solubility in aprotic polar solvents, high thermal stability with no significant weight loss before 400 °C, and amorphous structures, except for specific derivatives, suggesting their applicability in high-performance materials and engineering applications (Saxena et al., 2003).
Gas Separation Applications
The research on wholly aromatic hyperbranched polyimides for gas separation applications introduces a series of polyimides prepared by condensation polymerization. These polyimides exhibit distinct properties based on monomer addition orders and are highlighted for their potential in gas separation technologies, showcasing the versatility of pyridine-derived compounds in addressing specific industrial challenges (Fang et al., 2000).
Complexation with Metal Ions
Studies on new pyridine carboxamide ligands and their complexation to copper(II) detail the synthesis of ligands from pyridine dicarboxylic acid and their subsequent reaction with copper(II) acetate to form complexes. These complexes, characterized by X-ray crystallography, highlight the potential of pyridine-derived carboxamides in the field of coordination chemistry, with implications for catalysis, molecular recognition, and the design of metal-organic frameworks (Jain et al., 2004).
作用機序
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide may also target protein kinases or other enzymes involved in cell cycle control.
Mode of Action
Compounds that inhibit protein kinases like cdk2 typically do so by binding to the enzyme’s active site, preventing it from phosphorylating its substrates . This disrupts the normal progression of the cell cycle, potentially leading to cell death.
Biochemical Pathways
Inhibition of cdk2 would disrupt the cell cycle, particularly the transition from the g1 phase to the s phase . This could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.
Result of Action
Compounds that inhibit cdk2 can cause cell cycle arrest, leading to apoptosis . This makes them potential candidates for cancer treatment, as they could selectively kill rapidly dividing cancer cells.
特性
IUPAC Name |
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N2O/c15-8-1-3-9(4-2-8)22-12(24)7-5-10(13(16,17)18)23-11(6-7)14(19,20)21/h1-6H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMZZBFBPOUHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2,6-bis(trifluoromethyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

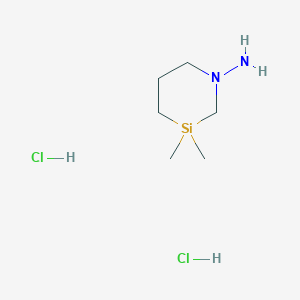

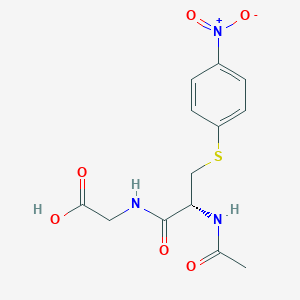
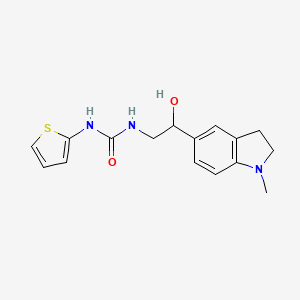
![3-[7-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B2919759.png)
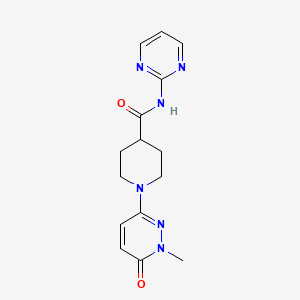
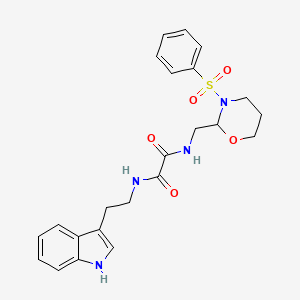

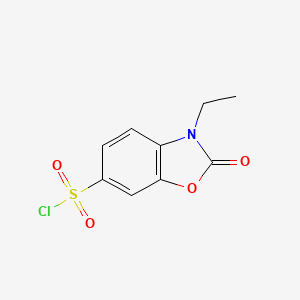
![2-(2-fluorobenzenesulfonamido)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2919766.png)
